molecular formula C9H9FO B6272446 rac-(2R,3R)-2-(4-fluorophenyl)-3-methyloxirane CAS No. 885318-85-4

rac-(2R,3R)-2-(4-fluorophenyl)-3-methyloxirane

Cat. No.: B6272446
CAS No.: 885318-85-4
M. Wt: 152.2
InChI Key:
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Description

rac-(2R,3R)-2-(4-fluorophenyl)-3-methyloxirane is a chiral epoxide compound characterized by the presence of a fluorophenyl group and a methyl group attached to an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-2-(4-fluorophenyl)-3-methyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of 4-fluorostyrene with a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor technology allows for precise control over reaction parameters, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3R)-2-(4-fluorophenyl)-3-methyloxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols.

    Reduction: Reduction reactions can yield alcohols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the oxirane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted oxiranes with various functional groups.

Scientific Research Applications

rac-(2R,3R)-2-(4-fluorophenyl)-3-methyloxirane has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-2-(4-fluorophenyl)-3-methyloxirane involves its interaction with nucleophiles, leading to ring-opening reactions. The molecular targets include various enzymes and receptors that can interact with the oxirane ring, resulting in biological effects. The pathways involved may include metabolic processes that convert the compound into active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,3R)-2-phenyl-3-methyloxirane
  • rac-(2R,3R)-2-(4-chlorophenyl)-3-methyloxirane
  • rac-(2R,3R)-2-(4-bromophenyl)-3-methyloxirane

Uniqueness

rac-(2R,3R)-2-(4-fluorophenyl)-3-methyloxirane is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

885318-85-4

Molecular Formula

C9H9FO

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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